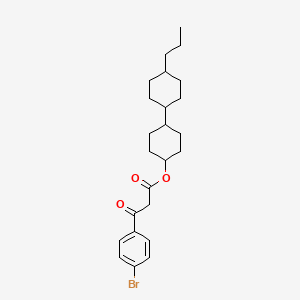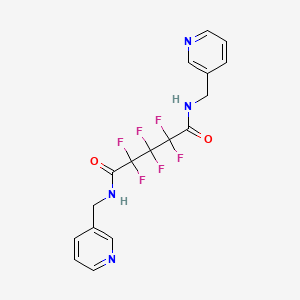![molecular formula C17H13NO3S B5138220 5-[3-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5138220.png)
5-[3-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione, commonly known as TZD, is a synthetic compound that has been extensively studied for its potential biomedical applications. It belongs to the class of thiazolidinedione compounds, which are known for their insulin-sensitizing properties. TZD has been shown to have a wide range of biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. In
Mecanismo De Acción
The mechanism of action of TZD is complex and involves multiple pathways. TZD has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that regulates glucose and lipid metabolism. This activation leads to increased insulin sensitivity and glucose uptake in adipose tissue and skeletal muscle. TZD has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates inflammation. This inhibition leads to a decrease in the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α).
Biochemical and Physiological Effects
TZD has been shown to have a wide range of biochemical and physiological effects. It has been shown to improve insulin sensitivity and glucose uptake in adipose tissue and skeletal muscle. TZD has also been shown to decrease inflammation by inhibiting the activity of NF-κB and decreasing the production of pro-inflammatory cytokines. In addition, TZD has been shown to have anti-cancer and neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of TZD for lab experiments is its wide range of biological effects. This makes it a versatile compound for investigating various biological pathways and diseases. Another advantage is its relatively low toxicity, which makes it a safe compound for in vitro and in vivo experiments. However, one limitation of TZD is its poor solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for TZD research. One area of interest is the development of TZD derivatives with improved solubility and potency. Another area of interest is the investigation of TZD's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, the role of TZD in the regulation of gut microbiota and its potential use in the treatment of gastrointestinal diseases is an area of emerging interest. Finally, the development of TZD-based therapeutics for the treatment of cancer is an area of active research.
Métodos De Síntesis
The synthesis of TZD involves the reaction of 3-(benzyloxy)benzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with chloroacetic acid to yield the final compound, TZD. The synthesis method has been optimized to yield high purity and yield of TZD.
Aplicaciones Científicas De Investigación
TZD has been extensively studied for its potential biomedical applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. TZD has also been investigated for its potential use in the treatment of diabetes, obesity, and cardiovascular diseases. In addition, TZD has been shown to have antimicrobial activity against a wide range of bacteria and fungi.
Propiedades
IUPAC Name |
(5E)-5-[(3-phenylmethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3S/c19-16-15(22-17(20)18-16)10-13-7-4-8-14(9-13)21-11-12-5-2-1-3-6-12/h1-10H,11H2,(H,18,19,20)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAMFBBKHJZYDX-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C3C(=O)NC(=O)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C/3\C(=O)NC(=O)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4-dimethyl-2-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5138141.png)


![5-[(2,4-difluorophenoxy)methyl]-N-methyl-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5138160.png)
![N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5138161.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5138171.png)


![1-benzyl-4-[(5-ethyl-3-thienyl)carbonyl]piperazine](/img/structure/B5138198.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-methyl-3-nitrobenzamide](/img/structure/B5138204.png)
![4-(4-bromophenyl)-6-oxo-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B5138217.png)
![N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5138231.png)
![N-(2,4-dimethylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5138235.png)
